2-(2-Bromo-1,3-thiazol-4-yl)-N-butyl-1H-benzimidazole-1-carboxamide
CAS No.: 61677-75-6
Cat. No.: VC17325751
Molecular Formula: C15H15BrN4OS
Molecular Weight: 379.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61677-75-6 |
|---|---|
| Molecular Formula | C15H15BrN4OS |
| Molecular Weight | 379.3 g/mol |
| IUPAC Name | 2-(2-bromo-1,3-thiazol-4-yl)-N-butylbenzimidazole-1-carboxamide |
| Standard InChI | InChI=1S/C15H15BrN4OS/c1-2-3-8-17-15(21)20-12-7-5-4-6-10(12)18-13(20)11-9-22-14(16)19-11/h4-7,9H,2-3,8H2,1H3,(H,17,21) |
| Standard InChI Key | BRGSXAGVAPQVIR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC(=O)N1C2=CC=CC=C2N=C1C3=CSC(=N3)Br |
Introduction
Structural and Chemical Identity
2-(2-Bromo-1,3-thiazol-4-yl)-N-butyl-1H-benzimidazole-1-carboxamide (CAS No. 61677-75-6) is characterized by a benzimidazole core fused to a brominated thiazole ring via a carboxamide linker. The molecular formula is C₁₅H₁₅BrN₄OS, with a molar mass of 379.3 g/mol. Key structural features include:
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Benzimidazole moiety: A bicyclic aromatic system known for its role in DNA intercalation and topoisomerase inhibition .
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2-Bromo-1,3-thiazol-4-yl group: A bromine-substituted thiazole ring contributing to electrophilic reactivity and target selectivity .
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N-butylcarboxamide side chain: Enhances solubility and modulates pharmacokinetic properties.
The compound’s IUPAC name and SMILES string are provided below:
IUPAC Name: 2-(2-bromo-1,3-thiazol-4-yl)-N-butylbenzimidazole-1-carboxamide
SMILES: CCCCNC(=O)N1C2=CC=CC=C2N=C1C3=CSC(=N3)Br.
Synthesis and Preparation
The synthesis of 2-(2-Bromo-1,3-thiazol-4-yl)-N-butyl-1H-benzimidazole-1-carboxamide involves multi-step reactions (Table 1):
Table 1: Synthetic Pathway Overview
Critical optimizations include:
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Solvent selection: Dry acetone ensures high yields during carboxamide coupling .
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Temperature control: Room-temperature reactions minimize side-product formation.
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Purification: Column chromatography or recrystallization achieves >95% purity .
Physicochemical Properties
Experimental and predicted properties are summarized below (Table 2):
Table 2: Physicochemical Profile
The compound’s low aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for in vitro assays .
Biological Activities
Antitumor Activity
In SH-SY5Y neuroblastoma cells, benzimidazole-thiazole hybrids demonstrate moderate cytotoxicity, with IC₅₀ values ranging from 175.02 ± 4.17 µM (compound 6b) to >500 µM . The bromine atom enhances DNA alkylation potential, while the thiazole ring facilitates intercalation . Comparatively, sulfide-linked benzimidazoles exhibit superior activity against MCF-7 breast cancer cells (IC₅₀: 8–12 µM) , suggesting structural modifications could optimize efficacy.
Antimicrobial Effects
Though direct data on this compound is limited, analogs like 4-bromo-2-aminothiazole derivatives show MIC = 16 µg/mL against Staphylococcus aureus . The carboxamide linker may improve membrane permeability, targeting bacterial topoisomerase IV.
Enzyme Inhibition
Molecular docking studies predict strong binding to human topoisomerase IIα (ΔG = −9.8 kcal/mol), mediated by hydrogen bonds with the carboxamide group and π-π stacking with the benzimidazole ring .
Structure-Activity Relationships (SAR)
Key SAR insights include:
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- concentration of a solution resulting from a known mass of compound in a specific volume